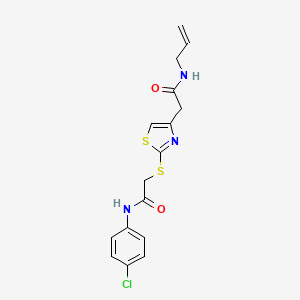

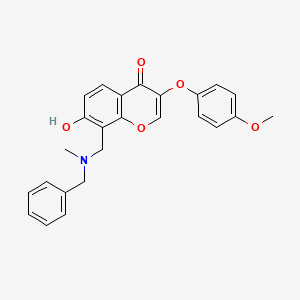

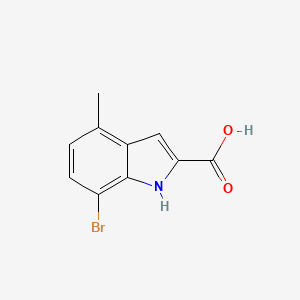

8-((benzyl(methyl)amino)methyl)-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-((benzyl(methyl)amino)methyl)-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one, also known as BHMC, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BHMC belongs to the class of chromone derivatives and is known to exhibit a wide range of biological activities.

Aplicaciones Científicas De Investigación

Fluorescence Properties and Sensor Development

- Environment-Sensitive Fluorophore : This compound exhibits unique fluorescence properties, being almost nonfluorescent in aprotic solvents but strongly fluorescent in protic solvents. Its high fluorescence quantum yield in certain environments makes it useful in developing new fluorogenic (fluorescent "off-on") sensors (Uchiyama et al., 2006).

Synthesis Techniques

- Convenient Synthesis Methods : Research into the synthesis of related chromenes, like 4-Prenylpterocarpin, demonstrates efficient coupling techniques. These synthesis methods are integral to creating derivatives and analogs of the compound for various research applications (Coelho et al., 1992).

- Unique Synthesis Processes : The synthesis of 8a-methoxy-2H,6H-chromen-6-ones involves phenolic oxidation, showcasing a novel approach in heterocyclic synthesis where the heteroatom is introduced from a side chain. This method may be applicable to the compound (Pelter et al., 1997).

Antimicrobial and Antifungal Properties

- Antimicrobial and Antifungal Activity : Novel Zinc(II) metal complexes derived from heterocyclic Schiff base ligands, including a similar compound, exhibit significant antimicrobial and antifungal activity. Such findings suggest potential therapeutic applications of these compounds against various pathogens (Yamgar et al., 2014).

Antitumor Applications

- Potential in Cancer Treatment : Several analogs of 4-Amino-2H-benzo[h]chromen-2-one have shown promising cell growth inhibitory activity against various tumor cell lines. This indicates the potential for derivatives of the compound to act as potent anti-cancer agents (Dong et al., 2010).

Synthesis and Reaction Research

- Synthesis and Reaction Studies : Research into the synthesis and reactions of related compounds, such as 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, provides insights into the behavior and properties of similar chromene derivatives (Pimenova et al., 2003).

Propiedades

IUPAC Name |

8-[[benzyl(methyl)amino]methyl]-7-hydroxy-3-(4-methoxyphenoxy)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c1-26(14-17-6-4-3-5-7-17)15-21-22(27)13-12-20-24(28)23(16-30-25(20)21)31-19-10-8-18(29-2)9-11-19/h3-13,16,27H,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJORPMMHZGCJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=C(C=C4)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Phenylmethoxycarbonyl-7-azaspiro[3.5]non-2-ene-2-carboxylic acid](/img/structure/B2896315.png)

![N-(4-chloro-3-fluorophenyl)-2-(6,7-dimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetamide](/img/structure/B2896316.png)

![2-[[2-(2-Ethylpyrazol-3-yl)phenyl]methyl]piperidine](/img/structure/B2896319.png)

![2-Chloro-N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylpropanamide](/img/structure/B2896320.png)

![Ethyl 1-((4-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2896321.png)

![1-(3-methoxypropyl)-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2896322.png)

![Methyl 2-[(2-methylbenzoyl)amino]benzoate](/img/structure/B2896323.png)

![2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2896328.png)

![8-(4-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896331.png)